4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18123640
InChI: InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11)
SMILES:
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

CAS No.:

Cat. No.: VC18123640

Molecular Formula: C7H9N5S

Molecular Weight: 195.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine -

Specification

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
IUPAC Name 4-(1-ethylimidazol-2-yl)-1,2,5-thiadiazol-3-amine
Standard InChI InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11)
Standard InChI Key KWVXQDSECGERPD-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1C2=NSN=C2N

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features a 1,2,5-thiadiazole core substituted at the 3-position with an amine group and at the 4-position with a 1-ethyl-1H-imidazol-2-yl moiety. The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the thiadiazole ring enhances electron-deficient characteristics, enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H9N5S\text{C}_7\text{H}_9\text{N}_5\text{S}
Molecular Weight195.25 g/mol
CAS NumberNot publicly disclosed
SolubilitySoluble in DMSO

Comparative Analysis with Related Thiadiazoles

Thiadiazoles are a well-studied class of heterocycles. For instance, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (C9H9N3OS\text{C}_9\text{H}_9\text{N}_3\text{OS}) shares structural similarities but lacks the imidazole substitution, resulting in reduced antimicrobial activity compared to the target compound .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically begins with 1-ethyl-1H-imidazole-2-thiol, which undergoes cyclization with hydrazine derivatives under catalytic conditions. A modified Steglich esterification using NN-(3-dimethylaminopropyl)-NN'-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DMF achieves yields exceeding 70% .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationHydrazine, 80°C, 12 hrs65–75
PurificationColumn chromatography85–90
HydrolysisH2SO4\text{H}_2\text{SO}_4, reflux70–75

Industrial-Scale Production

Continuous flow reactors improve reproducibility by maintaining precise temperature and pressure control, reducing side reactions such as thiadiazole ring decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum (DMSO-d6d_6) displays distinct signals:

  • A singlet at 2.45 ppm (3H, imidazole methyl) .

  • Coupled triplets at 4.58–4.69 ppm (2H each, CH2O\text{CH}_2\text{O} and CH2N\text{CH}_2\text{N}) .

  • Aromatic protons as doublets at 7.54–7.85 ppm (J=8HzJ = 8 \, \text{Hz}) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 195.25, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to thiadiazole-mediated disruption of microbial cell membranes.

Therapeutic Applications and Challenges

Toxicological Considerations

Preliminary cytotoxicity assays show a selectivity index >10 for bacterial vs. mammalian cells, suggesting a favorable safety profile.

Future Research Directions

Structural Modifications

Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the thiadiazole 5-position could enhance target affinity. Computational docking studies predict improved binding to Mycobacterium tuberculosis enoyl-ACP reductase .

Process Optimization

Microfluidic synthesis platforms may further enhance yield and purity while reducing waste generation.

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